molecular formula C17H19N5O3 B2931147 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxypropanamide CAS No. 2034546-94-4

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2931147
CAS No.: 2034546-94-4
M. Wt: 341.371
InChI Key: IOBDGJSJJSOZQX-UHFFFAOYSA-N
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Description

Triazolopyrazines are a class of compounds that have been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of a triazolopyrazine amine with different amines .


Synthesis Analysis

The synthesis of triazolopyrazines involves aromatic nucleophilic substitution of a triazolopyrazine amine with different amines . This process can be used to create a variety of derivatives with potential antiviral and antimicrobial properties .


Molecular Structure Analysis

Triazolopyrazines are characterized by a fused ring structure that includes a triazole ring and a pyrazine ring . The specific structure of “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxypropanamide” would include these rings along with additional functional groups.

Mechanism of Action

Target of Action

The compound N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxypropanamide, also known as N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-phenoxypropanamide, has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers . Additionally, the compound has shown antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Mode of Action

The compound interacts with its targets, leading to inhibition of their activities. In the case of c-Met/VEGFR-2 kinases , the compound binds to these proteins, inhibiting their kinase activities and thus interfering with the signaling pathways they are involved in . This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in cell proliferation, survival, and angiogenesis . By inhibiting these pathways, the compound can effectively suppress the growth of cancer cells .

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also exhibits antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-3-24-17-15-21-20-14(22(15)10-9-18-17)11-19-16(23)12(2)25-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBDGJSJJSOZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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